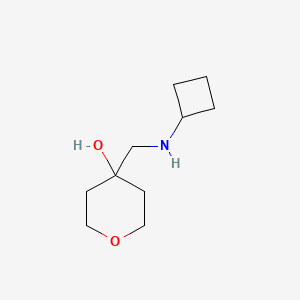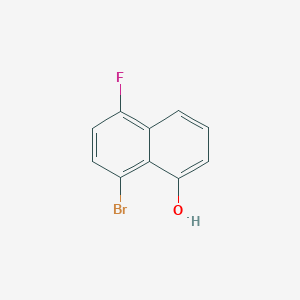
Benzenesulfonamide, N-(1-methyl-2-phenyl-1H-indol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methyl-2-phenyl-1H-indol-5-yl)benzenesulfonamide is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-phenyl-1H-indol-5-yl)benzenesulfonamide typically involves the reaction of 1-methyl-2-phenylindole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Methyl-2-phenyl-1H-indol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated indole derivatives.
Applications De Recherche Scientifique
N-(1-Methyl-2-phenyl-1H-indol-5-yl)benzenesulfonamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(1-Methyl-2-phenyl-1H-indol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Methoxyphenyl)-2-[N’-(1-methyl-1H-indol-3-yl)methylene]hydrazino-5-nitrobenzenesulfonamide
- 1-Methyl-2-phenylindole
- Indole-3-acetic acid
Uniqueness
N-(1-Methyl-2-phenyl-1H-indol-5-yl)benzenesulfonamide is unique due to its specific structural features, such as the presence of both an indole ring and a benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
741709-21-7 |
|---|---|
Formule moléculaire |
C21H18N2O2S |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
N-(1-methyl-2-phenylindol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H18N2O2S/c1-23-20-13-12-18(22-26(24,25)19-10-6-3-7-11-19)14-17(20)15-21(23)16-8-4-2-5-9-16/h2-15,22H,1H3 |
Clé InChI |
XDFJARXMFBQVDJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C=C1C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate](/img/structure/B12937972.png)

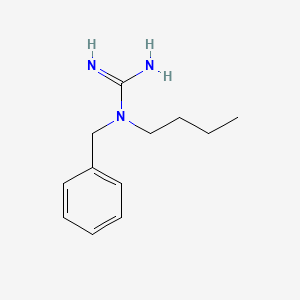
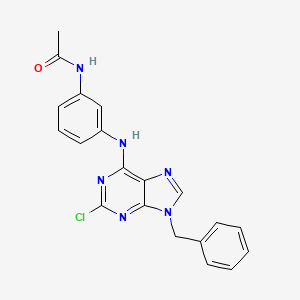
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one](/img/structure/B12937989.png)

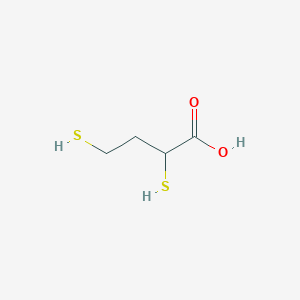
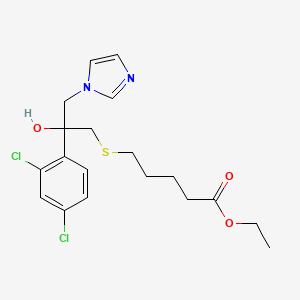
![9H-Purin-6-amine, 9-[(4-ethenylphenyl)methyl]-](/img/structure/B12938013.png)

![7-((2S,3S,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12938028.png)
